3,5-Diamino-4-phenylazopyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-phenylazopyrazole is a useful research compound. Its molecular formula is C9H10N6 and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Diamino-4-phenylazopyrazole (DAP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two amino groups at positions 3 and 5 of the pyrazole ring and a phenyl group at position 4. Its chemical formula is C10H11N5, and it exhibits both hydrophilic and lipophilic properties, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that DAP derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives of DAP showed potent activity against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) comparable to standard treatments like Rifampicin. The most active compounds in this series displayed MIC values around 12.5 µM, indicating their potential as anti-tuberculosis agents .
Anti-biofilm Activity
Another important aspect of DAP's biological activity is its ability to inhibit biofilm formation. Research identified 4-arylazo-3,5-diamino-pyrazoles as novel anti-biofilm agents capable of reducing cyclic di-GMP levels in Pseudomonas aeruginosa by over 70%. This reduction is crucial as biofilms contribute to chronic infections and antibiotic resistance . The structure-activity relationship (SAR) studies indicated that specific substitutions on the aryl ring significantly enhanced biofilm inhibition, highlighting the importance of functional group positioning for optimal activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogues of DAP revealed critical insights into how modifications affect biological activity. Key findings include:
Compound | Substitution | c-di-GMP Reduction (%) | Remarks |
---|---|---|---|
2-F | - | 73 | Potent biofilm inhibitor |
2-OH | Hydroxyl | 55 | Improved water solubility |
Acetylated Derivatives | N1 Position | - | Complete loss of activity |
These results suggest that while certain substitutions can enhance activity, others may lead to a loss of function altogether .
The mechanism through which DAP exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer. DAP derivatives have shown promise as CDK inhibitors, making them potential candidates for anticancer therapies. Specifically, they target CDK9, which is implicated in various malignancies .
Case Studies
- Anti-tuberculosis Activity : A series of DAP derivatives were tested against M.tb H37Rv strain. The most effective compound demonstrated an MIC value significantly lower than standard treatments, suggesting its potential as a new therapeutic agent against tuberculosis .
- Biofilm Inhibition : In a study involving Pseudomonas aeruginosa, several DAP derivatives were evaluated for their ability to disrupt biofilm formation. The most effective compound led to a substantial decrease in biofilm biomass, validating its use as an anti-infective agent .
Propiedades
Número CAS |
3656-02-8 |
---|---|
Fórmula molecular |
C9H10N6 |
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
4-phenyldiazenyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H10N6/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,14,15) |
Clave InChI |
BLXRKDXUWQFGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
SMILES isomérico |
C1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
Key on ui other cas no. |
3656-02-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.